molecular formula C156H278O19 B12723895 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate CAS No. 34816-23-4

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate

Cat. No.: B12723895
CAS No.: 34816-23-4
M. Wt: 2457.9 g/mol
InChI Key: KPESTHZJFZHHDE-TYBXDPBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple oleate groups attached to a sugar backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate typically involves the esterification of a sugar molecule with oleic acid derivatives. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of oleate groups through esterification reactions. Common reagents used in these reactions include oleoyl chloride and pyridine as a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate can undergo various chemical reactions, including:

    Oxidation: The oleate groups can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The carbonyl groups in the oleate chains can be reduced to alcohols.

    Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent sugar and oleic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides, hydroxylated oleate derivatives.

    Reduction: Alcohol derivatives of the oleate chains.

    Substitution: Free sugar molecule and oleic acid.

Scientific Research Applications

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.

    Industry: Utilized in the formulation of emulsifiers and surfactants in various industrial processes.

Mechanism of Action

The mechanism by which 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate exerts its effects is primarily related to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a valuable tool for studying membrane dynamics and for developing drug delivery systems that target cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranoside: Another sugar derivative with ester groups, but with acetyl instead of oleate groups.

    1,3,4,6-Tetra-O-benzyl-beta-D-fructofuranosyl-alpha-D-glucopyranoside: Similar sugar backbone with benzyl protecting groups.

Uniqueness

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate is unique due to its multiple oleate groups, which confer distinct amphiphilic properties. This makes it particularly useful for applications involving lipid interactions and membrane studies, setting it apart from other sugar derivatives with different ester groups.

Properties

CAS No.

34816-23-4

Molecular Formula

C156H278O19

Molecular Weight

2457.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis[[(Z)-octadec-10-enoyl]oxy]-2,5-bis[[(Z)-octadec-10-enoyl]oxymethyl]oxolan-2-yl]oxy-3,4,5-tris[[(Z)-octadec-10-enoyl]oxy]oxan-2-yl]methyl (Z)-octadec-10-enoate

InChI

InChI=1S/C156H278O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h57-72,140-141,150-155H,9-56,73-139H2,1-8H3/b65-57-,66-58-,67-59-,68-60-,69-61-,70-62-,71-63-,72-64-/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1

InChI Key

KPESTHZJFZHHDE-TYBXDPBHSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.